molecular formula C8H8NaO5S B1598936 Sodium 5-formyl-2-methoxybenzenesulfonate CAS No. 5393-59-9

Sodium 5-formyl-2-methoxybenzenesulfonate

Cat. No.: B1598936
CAS No.: 5393-59-9
M. Wt: 239.20 g/mol
InChI Key: RXHQZEGVZGETFZ-UHFFFAOYSA-N
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Description

Sodium 5-formyl-2-methoxybenzenesulfonate, also known as Benzenesulfonic acid, 5-formyl-2-methoxy-, sodium salt, is a chemical compound with the empirical formula C8H7O5S1Na1 . It has a molecular weight of 238.19 .


Molecular Structure Analysis

The SMILES string of this compound is [Na+].S(=O)([O-])c1c(ccc(c1)C=O)OC . The InChI string is InChI=1S/C8HF15O4/c9-2(10,1(24)25)26-7(20,21)8(22,23)27-6(18,19)4(13,14)3(11,12)5(15,16)17/h(H,24,25) .

Scientific Research Applications

Anticancer Activity

Sodium salts of sulfonate compounds, similar in structure to Sodium 5-formyl-2-methoxybenzenesulfonate, have shown promising results in cancer research. For instance, a study by Sirbu et al. (2017) explored copper(ii) thiosemicarbazone complexes derived from these salts, demonstrating their potential in inducing reactive oxygen species (ROS) accumulation in breast cancer cells. This suggests their role in activating antioxidant defense mechanisms, a crucial aspect in cancer therapy (Sirbu et al., 2017).

Luminescent Properties

Research by Yang et al. (2008) on sodium 4-hydroxybenzenesulfonate, which shares similarities with this compound, revealed its use in creating luminescent lanthanide coordination polymers. These polymers exhibit unique luminescence properties, useful in various scientific applications (Yang et al., 2008).

Surfactant Applications

In the field of chemistry and material science, sulfonate compounds like this compound serve as key ingredients in surfactants. Huang et al. (2007) studied hydroxy-substituted alkyl benzenesulfonates, highlighting their dynamic interfacial properties and potential applications in various industrial processes (Huang et al., 2007).

Ligand Synthesis

Gulyás et al. (2006) synthesized a novel ligand, sodium 5-[bis-(4-trifluoromethylphenyl)-phosphanyl]-2-methoxybenzenesulfonate, with strong π-acceptor character. This ligand, closely related to this compound, showcases the compound's versatility in creating new chemical entities with significant applications in catalysis and synthesis (Gulyás et al., 2006).

Environmental Decontamination

A study by Kim et al. (2019) on sodium dodecylbenzenesulfonate, which is structurally related to this compound, indicated its effectiveness in removing pollutants. This compound's application in environmental decontamination, especially in removing radioactive atoms, is a significant area of research (Kim et al., 2019).

Polymerization Processes

In polymer science, derivatives of benzenesulfonate, like this compound, are used in polymerization reactions. Deshmukh et al. (2019) explored the use of sodium 2-formylbenzenesulfonate in creating imino-methyl benzenesulfonate-ligated palladium complexes, highlighting its role in ethylene polymerization (Deshmukh et al., 2019).

Safety and Hazards

Sodium 5-formyl-2-methoxybenzenesulfonate is classified under WGK 3, indicating a high hazard to water . The flash point is not applicable .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 5-formyl-2-methoxybenzenesulfonate involves the reaction of 5-formyl-2-methoxybenzenesulfonyl chloride with sodium hydroxide.", "Starting Materials": [ "5-formyl-2-methoxybenzenesulfonyl chloride", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 5-formyl-2-methoxybenzenesulfonyl chloride in water.", "Add sodium hydroxide to the solution and stir.", "Heat the mixture to 60-70°C for 2-3 hours.", "Cool the mixture and filter the precipitate.", "Wash the precipitate with water and dry it to obtain Sodium 5-formyl-2-methoxybenzenesulfonate." ] }

5393-59-9

Molecular Formula

C8H8NaO5S

Molecular Weight

239.20 g/mol

IUPAC Name

sodium;5-formyl-2-methoxybenzenesulfonate

InChI

InChI=1S/C8H8O5S.Na/c1-13-7-3-2-6(5-9)4-8(7)14(10,11)12;/h2-5H,1H3,(H,10,11,12);

InChI Key

RXHQZEGVZGETFZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C=O)S(=O)(=O)[O-].[Na+]

Canonical SMILES

COC1=C(C=C(C=C1)C=O)S(=O)(=O)O.[Na]

5393-59-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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